

# (S)-Veludacigib: A Technical Guide to Preclinical and Clinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**(S)-Veludacigib**, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ). DGKζ is a critical negative regulator of T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint. By inhibiting DGKζ, **(S)-Veludacigib** aims to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for **(S)-Veludacigib**, compiled from preclinical studies and preliminary clinical trial findings.

#### **Pharmacokinetics**

Pharmacokinetic data for **(S)-Veludacigib** in humans is emerging from an ongoing Phase 1 clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully published, preclinical studies in mice provide initial insights into the compound's profile.

### **Preclinical Pharmacokinetics in Mice**

The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY 2965501) observed in mice.



| Parameter                      | Value      | Species | Route of<br>Administration | Reference |
|--------------------------------|------------|---------|----------------------------|-----------|
| Clearance                      | 1.0 L/h/kg | Mouse   | Intravenous                | [2]       |
| Volume of<br>Distribution (Vd) | 4.0 L/kg   | Mouse   | Intravenous                | [2]       |
| Area Under the<br>Curve (AUC)  | 1.2 kg⋅h/L | Mouse   | Intravenous                | [2]       |
| Oral<br>Bioavailability        | 100%       | Mouse   | Oral                       | [2]       |

# **Pharmacodynamics**

The pharmacodynamic activity of **(S)-Veludacigib** is centered on its ability to enhance the effector functions of key immune cells.

## **In Vitro Activity**

Veludacigib has demonstrated potent and selective inhibition of DGKζ in enzymatic assays.

| Assay           | IC50 (nM) | Species | Reference |
|-----------------|-----------|---------|-----------|
| DGKζ Inhibition | 27        | Human   | [2]       |
| DGKζ Inhibition | 35        | Mouse   | [2]       |

#### **Mechanism of Action**

(S)-Veludacigib's mechanism of action is based on the inhibition of DGK $\zeta$ , which leads to the accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This accumulation enhances downstream signaling pathways, resulting in increased activation, proliferation, and effector functions of these immune cells.





Click to download full resolution via product page



**Figure 1: (S)-Veludacigib** Mechanism of Action. By inhibiting DGKζ, **(S)-Veludacigib** prevents the conversion of DAG to PA, leading to enhanced T-cell activation.

## **Preclinical and Clinical Evidence of Activity**

- T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]
- Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of Tcell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]
- NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to increased IFN-y secretion and enhanced killing of HLA-deficient tumor cells.[2]
- In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent anti-tumor efficacy.[2]
- Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial (NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent increase in pERK in T-cells, confirming target engagement in patients.

# **Experimental Protocols**

Detailed experimental protocols for the key assays are summarized below. It is important to note that specific details such as cell numbers, reagent concentrations, and incubation times may vary between individual experiments and are often not fully disclosed in publicly available literature.

# In Vitro DGKζ Inhibition Assay

A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of **(S)-Veludacigib** against purified DGKζ enzyme.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- To cite this document: BenchChem. [(S)-Veludacigib: A Technical Guide to Preclinical and Clinical Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930853#s-veludacigib-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com